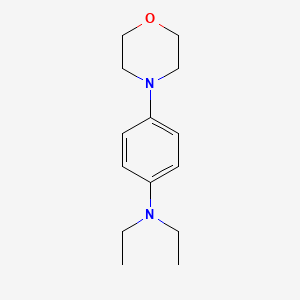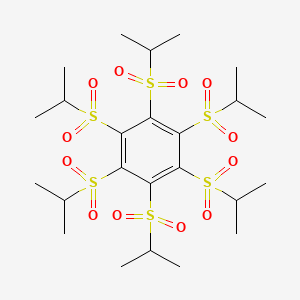![molecular formula C15H15NO B14259592 Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- CAS No. 159733-71-8](/img/structure/B14259592.png)
Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- is a chemical compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This compound is characterized by the presence of an imine group (C=N) attached to a phenol ring, which is further substituted with a 2,6-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- generally involves the condensation reaction between 2,6-dimethylaniline and 4-hydroxybenzaldehyde. The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of brominated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- involves its ability to form stable complexes with metal ions. The imine group (C=N) and the phenolic hydroxyl group (OH) can coordinate with metal ions, forming chelates. These metal complexes can exhibit various biological activities, including antimicrobial and antifungal effects. The molecular targets and pathways involved in these activities are still under investigation, but it is believed that the metal complexes can disrupt cellular processes in microorganisms.
Comparison with Similar Compounds
Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- can be compared with other Schiff bases and phenolic compounds:
Phenol, 4-[[(2,6-dimethylphenyl)amino]methyl]-: Similar structure but with an amine group instead of an imine group.
Phenol, 4-[[(2,6-dimethylphenyl)hydroxy]methyl]-: Similar structure but with a hydroxyl group instead of an imine group.
Phenol, 4-[[(2,6-dimethylphenyl)methyl]-: Similar structure but with a methyl group instead of an imine group.
The uniqueness of Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]- lies in its ability to form stable metal complexes, which can exhibit unique biological activities not observed in other similar compounds.
Properties
CAS No. |
159733-71-8 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
4-[(2,6-dimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO/c1-11-4-3-5-12(2)15(11)16-10-13-6-8-14(17)9-7-13/h3-10,17H,1-2H3 |
InChI Key |
HYFUZWRIPHCJPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


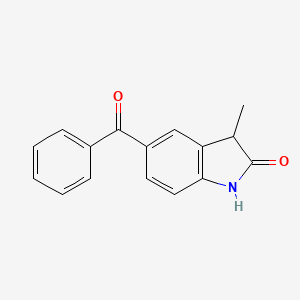
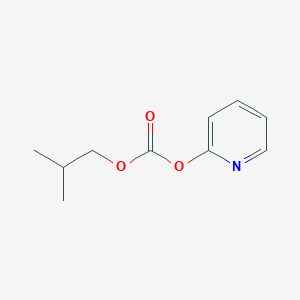
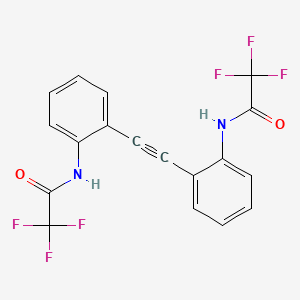
![1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol](/img/structure/B14259534.png)
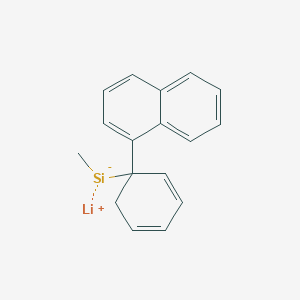

![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide](/img/structure/B14259564.png)
![Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]-](/img/structure/B14259576.png)
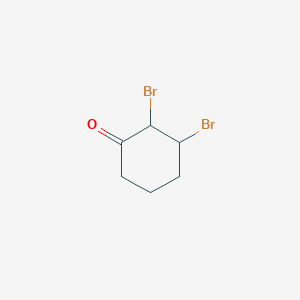
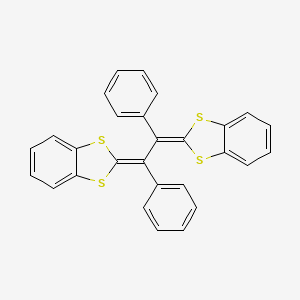
![2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)](/img/structure/B14259586.png)
![2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid](/img/structure/B14259594.png)
